molecular formula C17H11Cl3N2OS B407557 4-chloro-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide

4-chloro-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide

Cat. No.: B407557
M. Wt: 397.7g/mol
InChI Key: MXOMBMMJEXQIIC-UHFFFAOYSA-N
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Description

4-chloro-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common synthetic route starts with the reaction of 3,4-dichlorobenzyl chloride with thiourea to form the corresponding thiazole derivative. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require refluxing in an appropriate solvent, such as dichloromethane or toluene, to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

4-chloro-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins that are crucial for the survival and proliferation of microbial or cancer cells. The compound may also interfere with cellular signaling pathways, leading to apoptosis or cell death .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-dichloro-N-(4-chlorophenyl)benzamide
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

4-chloro-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide stands out due to its unique combination of a thiazole ring and dichlorophenyl group, which imparts distinct biological activities.

Properties

Molecular Formula

C17H11Cl3N2OS

Molecular Weight

397.7g/mol

IUPAC Name

4-chloro-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C17H11Cl3N2OS/c18-12-4-2-11(3-5-12)16(23)22-17-21-9-13(24-17)7-10-1-6-14(19)15(20)8-10/h1-6,8-9H,7H2,(H,21,22,23)

InChI Key

MXOMBMMJEXQIIC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)CC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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